N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline
Description
N,N-Dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline (CAS 40982-31-8) is a styryl-based aromatic compound featuring a benzoxazole core linked via an ethenyl bridge to a dimethylaniline group. The benzoxazole moiety consists of a fused benzene and oxazole ring, where the oxazole contributes electron-withdrawing properties due to its oxygen and nitrogen atoms. The dimethylaniline group acts as an electron donor, creating a push-pull electronic system that enhances intramolecular charge transfer (ICT). This structural motif is commonly associated with strong fluorescence and applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-12-8-17(9-13-20)10-15-23-24-21-16-19(11-14-22(21)26-23)18-6-4-3-5-7-18/h3-16H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCNXDQXMKTCAR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge is introduced via a Heck reaction, where the benzoxazole derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Aniline Derivative Introduction: The final step involves the N,N-dimethylation of the aniline derivative using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl bridge to an ethyl bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-bridged derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzoxazole derivatives. Research indicates that derivatives similar to N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) against cancer cells such as SNB-19 and OVCAR-8, with PGIs reaching up to 86% . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Acetylcholinesterase Inhibition
The compound's structural features may also contribute to its potential as an acetylcholinesterase inhibitor. Inhibitors of this enzyme are critical in treating neurodegenerative diseases like Alzheimer's disease. Compounds that incorporate benzoxazole rings have demonstrated promising inhibitory activities, making this compound a candidate for further investigation in this area .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzoxazole derivatives into these devices has been shown to improve efficiency and stability .
Fluorescent Properties
This compound exhibits interesting photophysical properties, including fluorescence. Studies on similar compounds indicate that the benzoxazole moiety can enhance fluorescence intensity and quantum yield. This characteristic is beneficial for applications in bioimaging and sensor technologies . The fluorescence properties can be tuned by modifying the substituents on the benzoxazole ring.
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on heterocyclic substituents, electronic properties, and applications.
Heterocyclic Substituents and Electronic Properties
Key Observations :
- Benzoxazole vs. Thiazole : The benzoxazole’s oxygen atom increases electron withdrawal compared to thiazole’s sulfur, leading to a blue-shifted fluorescence .
- Triazole-Thiophene Hybrid : The triazole’s nitrogen atoms and thiophene’s sulfur enhance conjugation and solubility, suitable for biological applications (e.g., cholinesterase inhibition) .
- Pyridine Derivative : The basic pyridine nitrogen enables metal coordination, useful in catalysis or sensors .
Functional Group Modifications
Key Observations :
- Boronate Esters : These compounds undergo Suzuki-Miyaura cross-coupling for bioconjugation or react with H2O2, enabling peroxide detection .
- Halogen Bonding : Iodine and fluorine substituents facilitate supramolecular self-assembly for liquid crystalline materials .
Key Observations :
- The benzoxazole derivative’s high quantum yield makes it superior for optoelectronics, while boronate probes trade intensity for selective reactivity .
Biological Activity
N,N-Dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline, a compound characterized by its unique benzoxazole moiety, has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is identified by the CAS number 40442-35-1 and has a molecular formula of C23H24N2O. Its structure includes a dimethylamino group and a phenyl-substituted benzoxazole, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to benzoxazole derivatives. For instance, derivatives of benzoxazole have shown significant antibacterial activity against various strains of bacteria. In a study focusing on related compounds, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| This compound | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating significant potential for further development as an anticancer agent .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies suggest that the compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
- Study on Antibacterial Activity : A recent investigation into the antibacterial properties of benzoxazole derivatives demonstrated that modifications to the benzoxazole ring significantly enhanced activity against resistant bacterial strains. The study highlighted the importance of structural features in optimizing antimicrobial efficacy .
- Cytotoxicity in Cancer Research : In experimental models involving breast cancer cells, this compound was shown to inhibit cell proliferation effectively. The mechanism was linked to cell cycle arrest at the G2/M phase, underscoring its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
